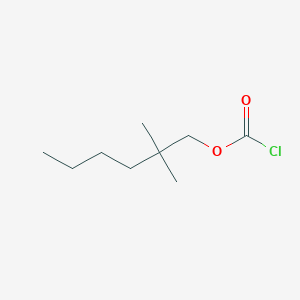
2,2-Dimethylhexyl carbonochloridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylhexyl carbonochloridate is an organic compound with the molecular formula C9H17ClO2 It is a member of the carbonochloridate family, which are esters of chloroformic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylhexyl carbonochloridate typically involves the reaction of 2,2-dimethylhexanol with phosgene (COCl2) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,2-Dimethylhexanol+Phosgene→2,2-Dimethylhexyl carbonochloridate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety measures and specialized equipment to prevent exposure and ensure safe handling.
化学反応の分析
Types of Reactions
2,2-Dimethylhexyl carbonochloridate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,2-dimethylhexanol and carbon dioxide.
Reduction: Reduction reactions can convert the carbonochloridate group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to convert the carbonochloridate group to a hydroxyl group.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include esters, carbamates, and thiocarbonates.
Hydrolysis: The primary products are 2,2-dimethylhexanol and carbon dioxide.
Reduction: The major product is 2,2-dimethylhexanol.
科学的研究の応用
2,2-Dimethylhexyl carbonochloridate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through esterification reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2,2-Dimethylhexyl carbonochloridate involves its reactivity as an electrophile. The carbonochloridate group is highly susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
Similar Compounds
- 2-Chloroethyl carbonochloridate
- 2,2,2-Trichloroethyl carbonochloridate
- Chloromethyl chloroformate
Comparison
Compared to similar compounds, 2,2-Dimethylhexyl carbonochloridate is unique due to its branched alkyl chain, which can influence its reactivity and physical properties. For example, the steric hindrance provided by the dimethyl groups can affect the rate of nucleophilic substitution reactions, making it less reactive than linear carbonochloridates.
特性
CAS番号 |
88662-76-4 |
|---|---|
分子式 |
C9H17ClO2 |
分子量 |
192.68 g/mol |
IUPAC名 |
2,2-dimethylhexyl carbonochloridate |
InChI |
InChI=1S/C9H17ClO2/c1-4-5-6-9(2,3)7-12-8(10)11/h4-7H2,1-3H3 |
InChIキー |
XIVOIDDMOMIFEK-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)(C)COC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-{2-[(Acetamidomethyl)amino]-2-oxoethyl} ethanethioate](/img/structure/B14403352.png)

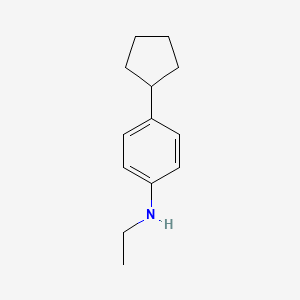

![Iron, [mu-[2-(hydroxy-kappaO)-3-[[5-[[2-hydroxy-4-(hydroxy-kappaO)-5-[[2-(hydroxy-kappaO)-3-nitro-5-sulfophenyl]azo-kappaN1]phenyl]methyl]-2-(hydroxy-kappaO)-4-hydroxyphenyl]azo-kappaN1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14403363.png)

![2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol](/img/structure/B14403371.png)
![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)methanesulfonamide](/img/structure/B14403372.png)

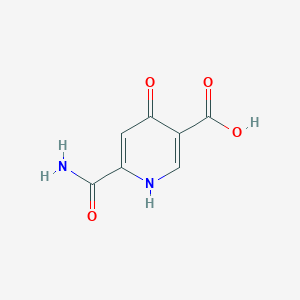
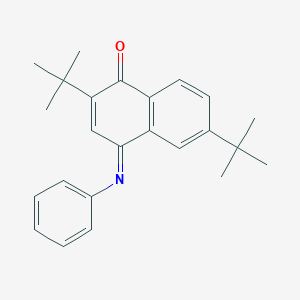
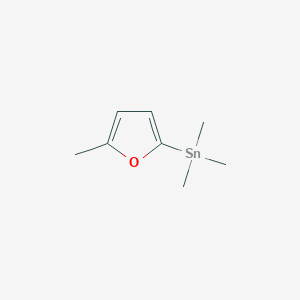

![{4-Methoxy-1-methyl-5-[4-(methylsulfanyl)benzoyl]-1H-pyrrol-2-yl}acetic acid](/img/structure/B14403406.png)
